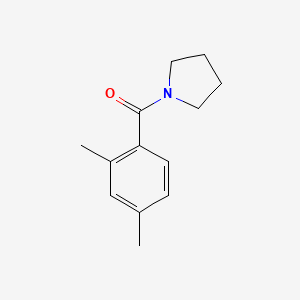
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone: is an organic compound that belongs to the class of ketones It is characterized by the presence of a pyrrolidine ring attached to a methanone group, which is further substituted with a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 2,4-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-Dimethylbenzoyl chloride+PyrrolidineTriethylaminethis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2,4-Dimethylphenyl)-formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the phenyl ring.
(2,4-Dimethylphenyl)-N-methylformamidine: Another compound with a similar phenyl group but different functional groups.
Uniqueness: (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTXPWZNRVJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
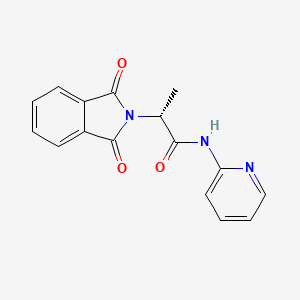
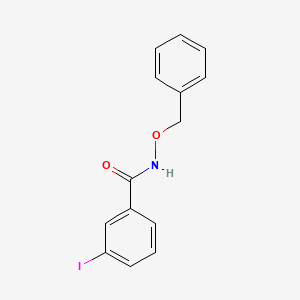
![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
![5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
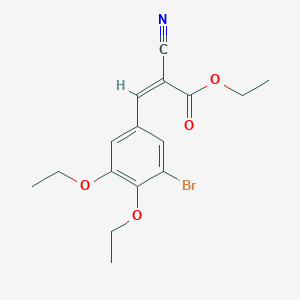
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)
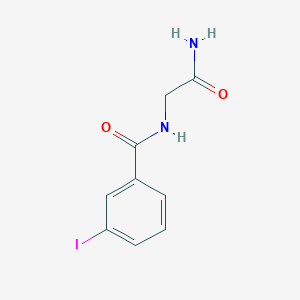
![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)
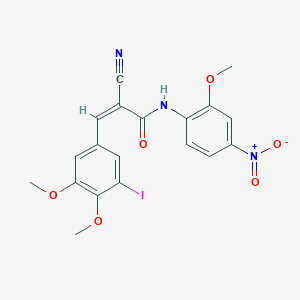
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
